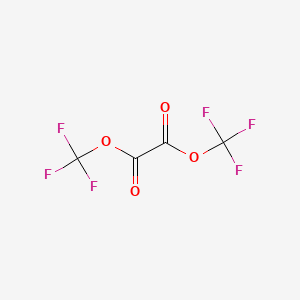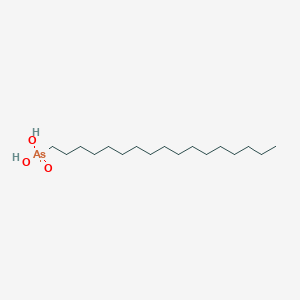
Heptadecylarsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptadecylarsonic acid is an organoarsenic compound characterized by a heptadecyl group attached to an arsonic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Heptadecylarsonic acid can be synthesized through the reaction of heptadecyl halides with sodium arsenite under controlled conditions. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: Heptadecylarsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form heptadecylarsonic oxide.
Reduction: Reduction reactions can convert this compound to its corresponding heptadecylarsine.
Substitution: The arsonic acid group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reactions often occur in the presence of catalysts or under acidic/basic conditions.
Major Products:
Oxidation: Heptadecylarsonic oxide.
Reduction: Heptadecylarsine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Heptadecylarsonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of heptadecylarsonic acid involves its interaction with cellular components, leading to various biological effects. The compound can target specific enzymes and proteins, disrupting their normal function. This can result in antimicrobial or anticancer activity, depending on the context of its use.
Comparación Con Compuestos Similares
Heptadecylarsonic acid can be compared with other organoarsenic compounds such as:
- Phenylarsonic acid
- Methylarsonic acid
- Dimethylarsinic acid
Uniqueness: this compound is unique due to its long heptadecyl chain, which imparts distinct physicochemical properties compared to shorter-chain organoarsenic compounds. This can influence its solubility, reactivity, and biological activity.
Propiedades
Número CAS |
18855-19-1 |
|---|---|
Fórmula molecular |
C17H37AsO3 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
heptadecylarsonic acid |
InChI |
InChI=1S/C17H37AsO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19,20)21/h2-17H2,1H3,(H2,19,20,21) |
Clave InChI |
BLGCDACAROJHCY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC[As](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(3-Aminophenyl)ethyl]-5-(4-chlorophenyl)pyrimidine-2,4-diamine](/img/structure/B14720193.png)
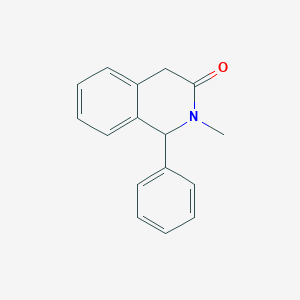
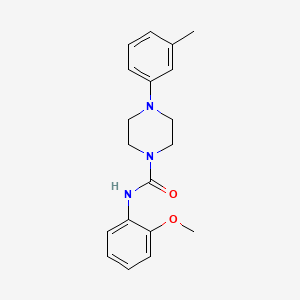
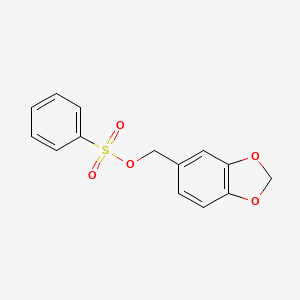


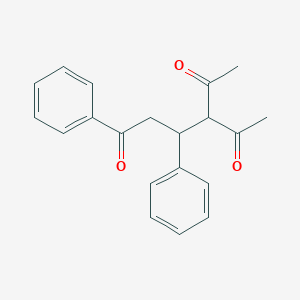
![6-ethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride](/img/structure/B14720234.png)



![N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide](/img/structure/B14720255.png)

